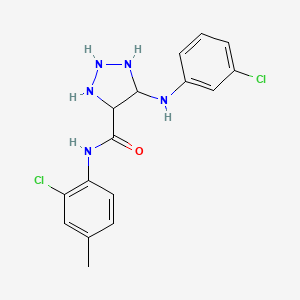
1-Bromo-3,5-dimethoxy-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-dimethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
It is known that brominated and fluorinated benzene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
1-Bromo-3,5-dimethoxy-4-fluorobenzene, like other brominated and fluorinated benzene derivatives, likely undergoes electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
It is known that the compound’s lipophilicity and water solubility can influence its bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethoxy-4-fluorobenzene can be synthesized through the bromination of 3,5-dimethoxy-4-fluorobenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3,5-dimethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3,5-dimethoxy-4-fluorobenzene.
Common Reagents and Conditions:
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield products such as 3,5-dimethoxy-4-fluoroaniline.
- Oxidation reactions produce 3,5-dimethoxy-4-fluorobenzaldehyde or 3,5-dimethoxy-4-fluorobenzoic acid.
- Reduction reactions result in 3,5-dimethoxy-4-fluorobenzene .
Aplicaciones Científicas De Investigación
1-Bromo-3,5-dimethoxy-4-fluorobenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers
Comparación Con Compuestos Similares
1-Bromo-3,5-dimethoxybenzene: Lacks the fluorine atom, resulting in different reactivity and stability.
1-Bromo-4-fluoro-2-methoxybenzene: Has a different substitution pattern, affecting its chemical properties.
3,5-Dimethoxy-4-fluorobenzene: Lacks the bromine atom, leading to different reactivity in substitution reactions.
Uniqueness: 1-Bromo-3,5-dimethoxy-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The combination of methoxy groups further enhances its versatility in organic synthesis and research applications .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOXJRNKOHUWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/new.no-structure.jpg)

![N-{3-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B2688345.png)

![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B2688349.png)


![2-chloro-N-(1-{[4-(1H-1,2,4-triazol-1-yl)phenyl]carbamoyl}ethyl)propanamide](/img/structure/B2688354.png)



![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688363.png)

